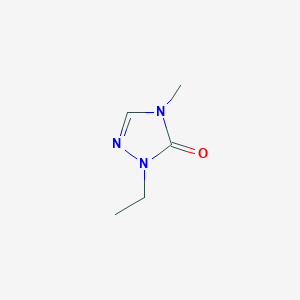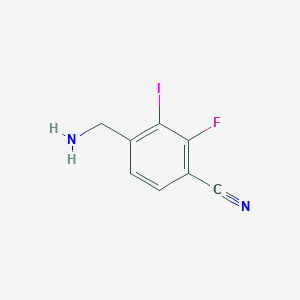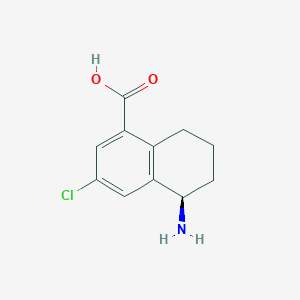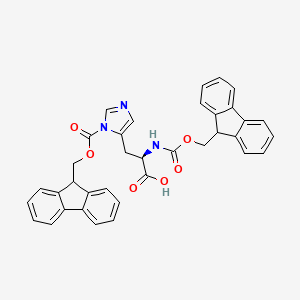
Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine is a synthetic derivative of the amino acid histidine. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine typically involves the protection of the amino and carboxyl groups of histidine. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is commonly used for this purpose. The process generally includes:
Protection of the amino group: The amino group of histidine is protected using Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the carboxyl group: The carboxyl group is protected using a suitable reagent like benzyl chloroformate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine can undergo various chemical reactions, including:
Deprotection reactions: Removal of the Fmoc group using piperidine.
Coupling reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Major Products
The major products of these reactions are peptides with specific sequences, where this compound serves as a building block.
Wissenschaftliche Forschungsanwendungen
Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine is widely used in:
Chemistry: As a protected amino acid in solid-phase peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for research and therapeutic purposes.
Wirkmechanismus
The mechanism of action of Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The deprotection step then removes the Fmoc group, allowing the amino group to participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-D-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-D-lysine: Used for introducing lysine residues in peptides.
Uniqueness
Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine is unique due to its specific protective groups and the presence of the histidine side chain, which can participate in various interactions and reactions, making it valuable in the synthesis of complex peptides.
Eigenschaften
Molekularformel |
C36H29N3O6 |
|---|---|
Molekulargewicht |
599.6 g/mol |
IUPAC-Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(9H-fluoren-9-ylmethoxycarbonyl)imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C36H29N3O6/c40-34(41)33(38-35(42)44-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-37-21-39(22)36(43)45-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,38,42)(H,40,41)/t33-/m1/s1 |
InChI-Schlüssel |
VJBXUGYYLYMVLF-MGBGTMOVSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CN4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


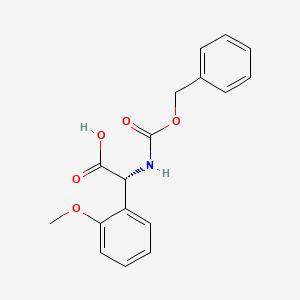
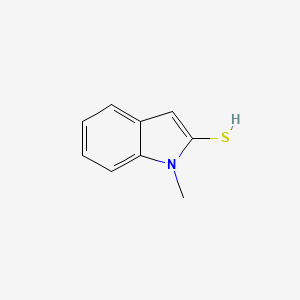


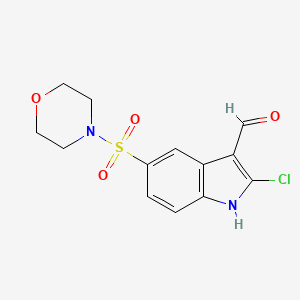
![5,6-Dihydroimidazo[2,1-b]thiazol-3-amine](/img/structure/B15247717.png)
![5-bromo-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B15247719.png)
